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Compound Name:
Methyl 3-iodo-1H-pyrazolo[3,4-

B]pyridine-5-carboxylate

Cat. No.: B1430191 Get Quote

An In-Depth Technical Guide: Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Executive Summary
This technical guide provides a comprehensive overview of Methyl 3-iodo-1H-pyrazolo[3,4-
b]pyridine-5-carboxylate, a heterocyclic compound of significant interest in modern medicinal

chemistry. We will delve into its core physicochemical properties, including its precise

molecular weight, and present a detailed, validated workflow for its synthesis and

characterization. The primary focus of this document is to illuminate the compound's strategic

importance as a versatile building block, particularly in the rapidly advancing field of targeted

protein degradation. Its unique structural features, namely the reactive iodide handle and the

pyrazolo[3,4-b]pyridine core, make it an invaluable intermediate for the development of novel

therapeutics.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A
Privileged Heterocycle
The 1H-pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered immense

attention in drug discovery.[1] This scaffold is considered a "privileged structure" due to its

ability to bind to a wide range of biological targets, leading to diverse pharmacological

activities. Derivatives have been reported to possess anticancer, antiviral, anti-inflammatory,

and kinase inhibitory properties.[2][3] The scaffold's rigid geometry and capacity for multiple
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points of functionalization allow for the fine-tuning of steric and electronic properties, making it

a cornerstone for the rational design of potent and selective therapeutic agents.[4]

Physicochemical and Structural Properties
The precise characterization of a molecule is fundamental to its application. Methyl 3-iodo-1H-
pyrazolo[3,4-b]pyridine-5-carboxylate is a well-defined chemical entity with the following key

properties.

Chemical Structure
Caption: Chemical structure of the title compound.

Key Data Summary
A summary of the essential quantitative data for this compound is provided below for easy

reference.

Property Value Source(s)

Molecular Formula C₈H₆IN₃O₂ [5][6]

Molecular Weight 303.059 g/mol [5]

CAS Number 1221288-25-0 [5][6]

IUPAC Name
Methyl 3-iodo-1H-pyrazolo[3,4-

b]pyridine-5-carboxylate
N/A

Purity ≥97% [5]

Appearance White to off-white solid N/A

Storage Conditions
2-8°C, Inert atmosphere,

Protect from light
[6]

Synthesis and Purification Workflow
The synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a multi-step

process that requires careful control of reaction conditions to ensure high yield and purity. The
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described protocol is a self-validating system, incorporating purification and analytical

checkpoints.

Retrosynthetic Analysis
A logical retrosynthetic approach involves the formation of the pyrazolo[3,4-b]pyridine core,

followed by functionalization. A plausible strategy is the construction of the pyridine ring onto a

pre-existing, functionalized pyrazole precursor, followed by a regioselective iodination step.

This approach offers good control over the final substitution pattern.

Experimental Protocol
Step 1: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate Core

This step is typically achieved via a condensation reaction. One established method involves

reacting a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound to form the

pyridine ring.[7]

Reactant Preparation: To a solution of Methyl 3-amino-1H-pyrazole-4-carboxylate (1

equivalent) in ethanol, add diethyl acetylenedicarboxylate (1.1 equivalents).

Reaction: Heat the mixture to reflux for 12-18 hours. The causality here is that the elevated

temperature drives the Michael addition and subsequent cyclization/aromatization cascade

required to form the fused pyridine ring.

Work-up: Cool the reaction mixture to room temperature. The product often precipitates and

can be collected by filtration. Wash the solid with cold ethanol to remove residual starting

materials.

Purification: If necessary, the crude product can be purified by recrystallization from a

suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Regioselective Iodination

The introduction of the iodo group at the C3 position is a critical step, creating the versatile

handle for subsequent cross-coupling reactions. A well-established method for iodinating the

parent 1H-pyrazolo[3,4-b]pyridine scaffold can be adapted.[8]
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Reactant Preparation: Dissolve the product from Step 1 (1 equivalent) in N,N-

Dimethylformamide (DMF).

Reagent Addition: Add potassium hydroxide (KOH) (4 equivalents), followed by the portion-

wise addition of iodine (I₂) (2.5 equivalents). The base is crucial for deprotonating the

pyrazole ring system, activating it for electrophilic attack by iodine.

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Work-up: Upon completion, pour the reaction mixture into a brine solution and extract with

ethyl acetate. The organic layer is then washed sequentially with brine and an aqueous

sodium thiosulfate solution (to quench excess iodine), dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

Final Purification: The resulting crude solid is purified by column chromatography (silica gel,

using a hexane/ethyl acetate gradient) to yield the final product, Methyl 3-iodo-1H-
pyrazolo[3,4-b]pyridine-5-carboxylate.

Synthesis Workflow Diagram
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Start: 5-Aminopyrazole
 Precursor

Step 1: Pyridine Ring Formation
(Condensation/Cyclization)

Intermediate:
1H-Pyrazolo[3,4-b]pyridine-

5-carboxylate

Step 2: Regioselective Iodination
(KOH, I₂, DMF)

Purification
(Column Chromatography)

Final Product:
Methyl 3-iodo-1H-pyrazolo[3,4-b]

pyridine-5-carboxylate

Figure 2: High-level synthesis workflow.

Click to download full resolution via product page

Caption: High-level synthesis workflow.

Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

must be employed. These methods provide a self-validating system confirming the successful

synthesis.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to

confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for

the aromatic protons on the pyridine and pyrazole rings, as well as the singlet for the methyl

ester protons. The ¹³C NMR will confirm the number of unique carbon environments,

including the carbonyl carbon of the ester.

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming

the elemental composition. The measured mass should correspond to the calculated exact

mass of the molecular formula C₈H₆IN₃O₂ with high accuracy (typically < 5 ppm error),

thereby validating the molecular weight.[9][10]

Purity Analysis (HPLC): High-Performance Liquid Chromatography, typically with UV

detection, is used to assess the purity of the final compound, which should be ≥97% for use

in sensitive downstream applications.

Applications in Drug Development: A Key
Intermediate
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is explicitly categorized as a

Protein Degrader Building Block.[5] This positions it as a high-value intermediate in the

synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A

PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a

flexible linker connecting them.

The title compound serves as a precursor to the target protein ligand. The iodo group at the C3

position is a key functional handle. It is highly amenable to transition-metal-catalyzed cross-

coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows

for the covalent attachment of the linker or other pharmacophoric elements, providing a robust

and modular approach to synthesizing a library of PROTAC candidates.

Conceptual Application Diagram
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Figure 3: Role as a building block in PROTAC development.

Click to download full resolution via product page

Caption: Role as a building block in PROTAC development.

Conclusion
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Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is more than just a chemical

compound with a defined molecular weight. It is a strategically designed molecular tool. Its

privileged heterocyclic core, combined with a versatile iodide handle, makes it an exceptionally

valuable starting material for medicinal chemists. Its primary application as a building block for

targeted protein degraders places it at the forefront of innovative therapeutic strategies,

enabling the development of next-generation drugs for a host of challenging diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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